molecular formula C11H15NO B1339464 3-Hydroxyadamantane-1-carbonitrile CAS No. 59223-70-0

3-Hydroxyadamantane-1-carbonitrile

Cat. No.: B1339464
CAS No.: 59223-70-0
M. Wt: 177.24 g/mol
InChI Key: ZIYYHYDFGKXORA-UHFFFAOYSA-N
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Description

3-Hydroxyadamantane-1-carbonitrile is an organic compound with the molecular formula C11H15NO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to the adamantane framework. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyadamantane-1-carbonitrile typically involves the functionalization of adamantane derivatives. One common method is the hydroxylation of adamantane followed by the introduction of the nitrile group. The reaction conditions often include the use of strong oxidizing agents and catalysts to facilitate the hydroxylation process. For instance, the hydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and process optimization techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyadamantane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxyadamantane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxyadamantane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. For instance, the nitrile group can form hydrogen bonds with biological targets, influencing enzyme activity or receptor binding. The hydroxyl group can undergo further chemical modifications, enhancing the compound’s bioactivity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyadamantane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer a combination of reactivity and stability. This dual functionality makes it a versatile compound for various chemical transformations and applications in research and industry .

Properties

IUPAC Name

3-hydroxyadamantane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYYHYDFGKXORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577871
Record name 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59223-70-0
Record name 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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